NAPRT Enzyme Inhibition: 2-Aminonicotinic Acid Displays Mixed-Type Kinetics While 2-Hydroxy and 2-Fluoro Analogs Show Competitive or Non-Competitive Behaviour
In a head‑to‑head continuous fluorometric assay against purified human recombinant NAPRT, 2‑aminonicotinic acid exhibits mixed‑type inhibition (IC₅₀ = 609 ± 69 µM, Kᵢ = 348 ± 36 µM) [1]. By contrast, 2‑hydroxynicotinic acid is a competitive inhibitor (IC₅₀ = 1214 ± 91 µM, Kᵢ = 215 ± 5 µM) and 2‑fluoronicotinic acid is a non‑competitive inhibitor (IC₅₀ = 351 ± 38 µM, Kᵢ = 149 ± 14 µM) under identical conditions [1]. The mixed‑type mechanism of 2‑aminonicotinic acid implies that it can bind both the free enzyme and the enzyme‑substrate complex, a property not shared by any other 2‑substituted nicotinic acid in this panel.
| Evidence Dimension | NAPRT enzyme inhibition kinetics |
|---|---|
| Target Compound Data | IC₅₀ = 609 ± 69 µM; Kᵢ = 348 ± 36 µM; mixed‑type inhibition |
| Comparator Or Baseline | 2‑Hydroxynicotinic acid (IC₅₀ = 1214 ± 91 µM; Kᵢ = 215 ± 5 µM; competitive); 2‑Fluoronicotinic acid (IC₅₀ = 351 ± 38 µM; Kᵢ = 149 ± 14 µM; non‑competitive) |
| Quantified Difference | Unique mixed‑type mechanism; 2‑aminonicotinic acid is the only analog in the panel with a mixed inhibition profile. Its IC₅₀ is ~2.0‑fold lower than 2‑hydroxynicotinic acid and ~1.7‑fold higher than 2‑fluoronicotinic acid, but mechanistic divergence is the primary differentiator. |
| Conditions | Continuous coupled fluorometric assay using purified human recombinant NAPRT, nicotinic acid as substrate; pH 7.4, 37 °C. |
Why This Matters
For researchers targeting NAD+ metabolism in cancer, the distinct mixed‑type inhibition mechanism of 2‑aminonicotinic acid offers a different pharmacological profile that cannot be replicated by replacing it with the more potent 2‑fluoronicotinic acid (non‑competitive) or the weaker 2‑hydroxynicotinic acid (competitive).
- [1] Franchetti, P., et al. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Molecules 2023, 28(3), 961. Table 1. doi:10.3390/molecules28030961. View Source
